(3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone
Overview
Description
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name, CAS number, and other identifiers .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Clathrate Formation and Molecular Interactions
(4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone compounds serve as clathrate hosts for benzene guests, demonstrating the importance of 'edge-to-face interaction' in the formation of inclusion complexes with benzene. This study highlights the significance of such interactions in molecular structures and clathrate formation, contributing to the understanding of molecular assemblies in chemistry (Eto et al., 2011).
Molecular Docking and Biological Evaluation
Compounds with structures similar to (3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone have been evaluated for their anti-inflammatory and antibacterial properties. Molecular docking results and biological data suggest that these compounds could serve as molecular templates for anti-inflammatory activity. This research is crucial for drug discovery and development in the fields of inflammation and bacterial infection treatment (Ravula et al., 2016).
Dynamics, Polarity, and Thermal Properties
Studies on the isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone provide insights into the dynamics, polarity, and thermal properties of these compounds. The research highlights the variations in dipole moments and conformational entropies, offering valuable information for understanding the physical properties and potential applications in material science and chemistry (Saiz et al., 1996).
Structural and Molecular Analysis
Various derivatives of (3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone have been synthesized and characterized, providing detailed structural and molecular insights. These studies, including single-crystal X-ray diffraction, are essential for understanding the chemical and physical properties of these compounds, aiding in the development of new materials and pharmaceuticals (Lakshminarayana et al., 2018).
Ruthenium-Catalyzed Reduction
Research on the ruthenium-catalyzed reduction of nitroarenes, including compounds related to (3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone, showcases advancements in chemical synthesis techniques. This study contributes to the field of organic chemistry by providing efficient methods for producing aminoarenes and hydrogenation of heterocyclic compounds (Watanabe et al., 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-13-6-5-10(8-12(13)16(18)19)14(17)9-3-2-4-11(15)7-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKNLCMVMVDRJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352926 | |
Record name | (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone | |
CAS RN |
66938-41-8 | |
Record name | (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66938-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066938418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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